molecular formula C20H19N3O3S B11055487 1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B11055487
M. Wt: 381.4 g/mol
InChI Key: WHNLVQQKPBBIBO-UHFFFAOYSA-N
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Description

1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a phenyl group, a piperidyl group, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The piperidyl group is then attached via nucleophilic substitution, and finally, the thienylcarbonyl group is introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or hydroxyl groups.

Scientific Research Applications

1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-PHENYL-3-{[1-(2-FURANYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE
  • 1-PHENYL-3-{[1-(2-BENZOYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE

Uniqueness

1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-phenyl-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione

InChI

InChI=1S/C20H19N3O3S/c24-18-13-16(19(25)23(18)15-5-2-1-3-6-15)21-14-8-10-22(11-9-14)20(26)17-7-4-12-27-17/h1-7,12-14,21H,8-11H2

InChI Key

WHNLVQQKPBBIBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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